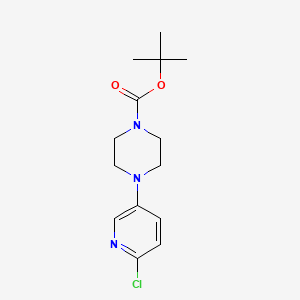

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound is characterized by a complex arrangement of heterocyclic rings and functional groups that contribute to its distinctive chemical properties. The compound possesses a molecular formula of C₁₄H₂₀ClN₃O₂ with a molecular weight of 297.78 grams per mole, establishing it as a moderately sized organic molecule with specific structural features that define its chemical identity. The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically derived from its structural components, which include a tert-butyl ester group, a piperazine ring system, and a 6-chloropyridin-3-yl substituent.

The structural backbone consists of a six-membered piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions, creating a saturated heterocyclic framework that serves as the central scaffolding for the molecule. This piperazine ring adopts a chair conformation, similar to other piperazine derivatives, which minimizes steric strain and maximizes stability in the molecular structure. The 6-chloropyridin-3-yl group is attached to one of the nitrogen atoms of the piperazine ring, introducing aromatic character and electron-withdrawing properties through the chlorine substituent at the 6-position of the pyridine ring.

The tert-butyl carboxylate functionality is connected to the other nitrogen atom of the piperazine ring, providing steric bulk and influencing the overall molecular conformation. This bulky tert-butyl group creates significant steric hindrance around the carboxylate moiety, which affects the molecule's reactivity and conformational preferences. The systematic International Union of Pure and Applied Chemistry name reflects the hierarchical arrangement of these structural components, with the piperazine ring serving as the parent structure and the various substituents being named according to their positions and chemical nature.

| Structural Component | Chemical Formula | Position | Contribution to Molecular Properties |

|---|---|---|---|

| Piperazine Ring | C₄H₈N₂ | Core Structure | Provides basic framework and conformational flexibility |

| 6-Chloropyridin-3-yl | C₅H₃ClN | N-4 Position | Introduces aromaticity and electron-withdrawing effects |

| Tert-butyl Carboxylate | C₅H₉O₂ | N-1 Position | Provides steric bulk and ester functionality |

| Overall Molecule | C₁₄H₂₀ClN₃O₂ | Complete Structure | Combines heterocyclic, aromatic, and aliphatic elements |

The spatial arrangement of these components creates a three-dimensional molecular structure with distinct regions of electron density and steric accessibility. The chloropyridine moiety introduces significant electronegativity differences within the molecule, creating dipole moments that influence intermolecular interactions and solubility properties. The tert-butyl group, conversely, provides hydrophobic character and influences the molecule's lipophilicity, which is crucial for biological activity and membrane permeability.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction analysis represents the gold standard for determining the precise three-dimensional atomic arrangement within crystalline materials, providing unambiguous structural information at the atomic level. For this compound, crystallographic studies would reveal critical information about bond lengths, bond angles, and intermolecular packing arrangements that define the solid-state properties of the compound. The application of single-crystal X-ray diffraction techniques enables researchers to determine the exact positions of all atoms within the crystal lattice, including hydrogen atoms, which are essential for understanding the complete structural picture.

The crystallographic analysis of related piperazine derivatives has demonstrated that these compounds typically crystallize in monoclinic or orthorhombic space groups, with the piperazine ring adopting chair conformations that minimize steric interactions. In the case of ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, crystallographic studies revealed that the piperazine ring maintains a chair conformation with specific puckering parameters that define the three-dimensional shape of the molecule. Similar structural features would be expected for this compound, with the chair conformation of the piperazine ring being influenced by the steric demands of the tert-butyl and chloropyridine substituents.

The X-ray diffraction pattern for this compound would be expected to show characteristic reflection peaks corresponding to the specific crystal lattice parameters and space group symmetry. Modern X-ray diffractometers equipped with area detectors and high-intensity X-ray sources enable rapid data collection and high-resolution structural determination. The diffraction data would be processed using sophisticated software packages that perform structure solution and refinement procedures to arrive at the final atomic coordinates and thermal parameters.

| Crystallographic Parameter | Expected Range | Structural Significance |

|---|---|---|

| Unit Cell Dimensions | a, b, c = 6-20 Å | Defines crystal lattice size |

| Space Group | P21/c or P212121 | Determines symmetry elements |

| Piperazine Ring Conformation | Chair (Q ≈ 0.57 Å) | Minimizes steric strain |

| Intermolecular Distances | 2.0-4.0 Å | Controls packing efficiency |

The crystal packing of this compound would likely be stabilized by a combination of weak intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonding interactions involving the chlorine atom and hydrogen atoms on adjacent molecules. The bulky tert-butyl groups would create steric barriers that influence the overall packing efficiency and density of the crystal structure.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Raman)

Spectroscopic characterization provides comprehensive information about the molecular structure, functional groups, and electronic environment of this compound through multiple complementary analytical techniques. Fourier Transform Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule, including the carbonyl stretch of the carboxylate ester, the aromatic carbon-carbon stretches of the pyridine ring, and the aliphatic carbon-hydrogen stretches of the tert-butyl and piperazine groups. The carbonyl stretching frequency would be expected to appear in the range of 1690-1750 cm⁻¹, with the exact position influenced by the electronic environment created by the adjacent nitrogen atom and the steric effects of the tert-butyl group.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule, with proton Nuclear Magnetic Resonance revealing the connectivity and stereochemical relationships of hydrogen atoms. The proton Nuclear Magnetic Resonance spectrum would show distinct signals for the tert-butyl methyl groups appearing as a singlet around 1.4-1.5 parts per million, the piperazine ring protons appearing as complex multiplets in the 2.5-4.0 parts per million region, and the aromatic pyridine protons appearing as distinct signals in the 7.0-8.5 parts per million region. The integration ratios of these signals would confirm the molecular composition and structural assignment.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework of the molecule, with distinct signals for the aromatic carbons of the pyridine ring, the aliphatic carbons of the piperazine ring and tert-butyl group, and the carbonyl carbon of the ester functionality. The chemical shifts of these carbon atoms would be influenced by their electronic environment, with the carbonyl carbon appearing around 155-165 parts per million and the aromatic carbons showing characteristic patterns between 120-160 parts per million.

| Spectroscopic Technique | Key Characteristic Signals | Structural Information |

|---|---|---|

| Fourier Transform Infrared | 1690-1750 cm⁻¹ (C=O stretch) | Carboxylate ester functionality |

| Fourier Transform Infrared | 1590-1610 cm⁻¹ (Aromatic C=C) | Pyridine ring vibrations |

| Proton Nuclear Magnetic Resonance | 1.4-1.5 ppm (t-Bu singlet) | Tert-butyl methyl groups |

| Proton Nuclear Magnetic Resonance | 7.0-8.5 ppm (aromatic) | Pyridine ring protons |

| Carbon-13 Nuclear Magnetic Resonance | 155-165 ppm (C=O) | Carbonyl carbon |

Raman spectroscopy would provide complementary vibrational information that is particularly sensitive to symmetric vibrations and the aromatic character of the pyridine ring. The Raman spectrum would show characteristic bands for the aromatic ring breathing modes, the symmetric stretching of the carbon-nitrogen bonds in the piperazine ring, and the symmetric deformation modes of the tert-butyl groups. The combination of Fourier Transform Infrared and Raman spectroscopy would provide a complete picture of the vibrational characteristics of the molecule, enabling confirmation of the structural assignment and detection of any conformational polymorphism.

Computational Modeling of Electronic Properties

Computational chemistry approaches, particularly density functional theory calculations, provide detailed insights into the electronic structure, molecular orbitals, and electronic properties of this compound. These calculations enable prediction of molecular geometries, electronic transitions, and reactivity patterns that complement experimental characterization methods. Density functional theory calculations using appropriate basis sets and exchange-correlation functionals can accurately predict bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule.

The frontier molecular orbitals, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital, play crucial roles in determining the chemical reactivity and electronic properties of the compound. For related imidazopyridine-tethered compounds, density functional theory calculations have shown that the highest occupied molecular orbital and lowest unoccupied molecular orbital are typically localized on different parts of the molecule, with the highest occupied molecular orbital often centered on the nitrogen-containing heterocycles and the lowest unoccupied molecular orbital distributed over the aromatic rings. This spatial separation of frontier orbitals influences the electronic transitions and photophysical properties of the molecule.

The electronic distribution within this compound would be significantly influenced by the electron-withdrawing nature of the chloropyridine moiety and the electron-donating characteristics of the piperazine nitrogen atoms. The chlorine substitution on the pyridine ring would create localized areas of positive electrostatic potential, while the nitrogen atoms would exhibit negative electrostatic potential, resulting in a dipolar electronic distribution that affects intermolecular interactions and binding affinities.

| Computational Parameter | Typical Values | Physical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5 to -7 eV | Electron donor capability |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | Electron acceptor capability |

| Dipole Moment | 2-6 Debye | Molecular polarity |

| Molecular Volume | 250-300 ų | Steric requirements |

Computational optimization of the molecular geometry would reveal the preferred conformations of the flexible components, particularly the orientation of the tert-butyl group relative to the piperazine ring and the rotational preferences around the bond connecting the piperazine and pyridine rings. These conformational preferences are crucial for understanding the three-dimensional shape of the molecule and its potential interactions with biological targets or other molecules in crystal packing arrangements.

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPWQCOLPGLIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679745 | |

| Record name | tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633283-53-1 | |

| Record name | tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

- Reactants: 2-aminopyridine (or substituted pyridine), piperazine-1-tert-butyl formate, acridine salt (photocatalyst), 2,2,6,6-tetramethylpiperidine-N-oxide (oxidant)

- Solvent: Anhydrous dichloroethane

- Atmosphere: Oxygen environment (reaction vessel purged with oxygen three times)

- Irradiation: Blue LED light for 10 hours

- Temperature: Ambient

Procedure Highlights

- The reactants and photocatalyst are mixed in the solvent.

- The reaction mixture is irradiated under blue LED light in the presence of oxygen.

- After completion, the mixture is dried and purified by column chromatography.

- The product is obtained as a colorless white solid with a high yield (~95%).

Advantages

- One-step synthesis significantly shortens the synthetic route.

- Avoids use of heavy metals and hazardous hydrogen gas.

- Environmentally friendly and cost-effective.

- High yield and reduced byproduct formation.

- Suitable for scale-up and industrial production.

| Parameter | Details |

|---|---|

| Photocatalyst | Acridine salt |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide |

| Solvent | Anhydrous dichloroethane |

| Light Source | Blue LED |

| Reaction Time | 10 hours |

| Yield | 95% |

| Product Purification Method | Column chromatography |

Source: Patent CN108558792B and ChemicalBook synthesis data

Two-Step Halogenation and Palladium-Catalyzed Coupling Method

This classical approach involves initial iodination of 2-aminopyridine followed by a palladium-catalyzed coupling reaction with Boc-protected piperazine to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Step 1: Iodination of 2-Aminopyridine

- Reagents: 2-aminopyridine, potassium iodate, potassium iodide, concentrated sulfuric acid

- Conditions: Temperature maintained at 20–30 °C; potassium iodide solution added dropwise over 0.5–3 hours

- Workup: Potassium hydroxide solution added to adjust pH to 8–9, precipitating 2-amino-5-iodopyridine, which is filtered and dried

Step 2: Palladium-Catalyzed Coupling

- Reactants: 2-amino-5-iodopyridine, Boc-piperazine, sodium tert-butoxide

- Catalyst System: Pd2(dba)3 and Xantphos ligand

- Solvent: Toluene

- Conditions:

- Ligand and catalyst pre-mixed in toluene at 30 °C for 3 hours under low oxygen (<0.5%)

- Reactants heated to 75 °C, then combined with catalyst mixture and heated to 100 °C for 2 hours

- Yield: Approximately 80%

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Iodination | 2-aminopyridine, KI, KIO3, H2SO4 | 20–30 | 0.5–3 h | Not specified (crude isolation) |

| Coupling | 2-amino-5-iodopyridine, Boc-piperazine, Pd2(dba)3, Xantphos, NaOtBu, toluene | 75–100 | 2–4 h | 80 |

Advantages and Notes

- This method is well-established and scalable.

- Requires handling of palladium catalysts and controlled oxygen levels.

- Produces good yields but involves multiple steps and use of heavy metals.

- The halogenation step allows for potential substitution of iodine with chlorine to prepare chloro derivatives.

Comparative Analysis of Preparation Methods

| Feature | Photocatalytic One-Step Method | Two-Step Halogenation & Coupling Method |

|---|---|---|

| Number of Steps | 1 | 2 |

| Catalysts Used | Acridine salt (organic photocatalyst) | Pd2(dba)3 (palladium complex) + Xantphos ligand |

| Use of Heavy Metals | No | Yes |

| Hazardous Gases (e.g., H2) | No | No (hydrogen not used in this method) |

| Reaction Time | 10 hours | 5–7 hours (including iodination) |

| Yield | ~95% | ~80% |

| Environmental Impact | Low (green chemistry approach) | Moderate (heavy metal catalyst) |

| Industrial Suitability | High | High |

Notes on Adaptation for 6-Chloropyridin-3-yl Derivative

- The preparation of tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate can be approached by substituting 2-aminopyridine with 6-chloropyridin-3-amine or by halogen exchange reactions on the amino derivative.

- The palladium-catalyzed coupling method is versatile and can accommodate chloro-substituted pyridines, although reaction conditions may require optimization due to the different reactivity of the chloro substituent compared to amino or iodo groups.

- Photocatalytic methods may require screening of photocatalysts and oxidants for compatibility with the chloro-substituted substrate.

Summary of Research Findings

- The photocatalytic method using acridine salt as a catalyst and an oxidant under blue LED irradiation is a breakthrough in simplifying the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with high yield and environmental safety.

- The classical palladium-catalyzed coupling following iodination remains a robust method with good yields, widely used in industrial settings.

- Both methods provide a foundation for the preparation of the chloro analogue, with the choice depending on available starting materials, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Reduction Reactions: The major product is the corresponding amine derivative.

Oxidation Reactions: Oxidized products vary based on the specific oxidizing agent and conditions.

Scientific Research Applications

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate, a compound with the chemical formula and CAS number 633283-53-1, has garnered attention in various scientific research applications. This article explores its potential uses across different fields, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, particularly in the central nervous system (CNS).

Potential Therapeutic Uses

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems .

- Antipsychotic Effects : The chloropyridine component may enhance binding affinity to dopamine receptors, suggesting potential antipsychotic applications .

Biological Studies

Research has focused on the compound's interaction with specific receptors and enzymes, providing insights into its mechanism of action.

Case Studies

- A study published in Journal of Medicinal Chemistry explored derivatives of piperazine compounds and their effects on serotonin receptors, indicating that modifications can lead to enhanced receptor affinity .

- Another investigation assessed the neuroprotective effects of similar compounds in models of neurodegeneration, highlighting their potential role in treating conditions like Alzheimer's disease.

Drug Development

In drug formulation studies, this compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for determining the viability of this compound as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound typically vary in the substituents on the pyridine ring, the linker between the pyridine and piperazine, or the protective group on the piperazine. Below is a detailed comparison based on substituent effects, synthetic utility, and biological relevance.

Substituent Variations on the Pyridine Ring

Fluorine-Substituted Analog

- Compound : Tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS: 501126-13-2)

- Molecular Weight: 297.32 g/mol (vs. 313.77 g/mol for the chloro analog). Applications: Used in positron emission tomography (PET) tracer development due to fluorine-18 labeling compatibility .

Amino-Substituted Analog

- Compound: Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5)

- Key Properties: The amino group is electron-donating, increasing nucleophilicity for further functionalization (e.g., amidation or cross-coupling) . Molecular Weight: 293.35 g/mol. Applications: Intermediate for antitumor agents targeting DNA methyltransferases (DNMTs) .

Nitro-Substituted Analog

- Compound : Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 474330-06-8)

- Key Properties :

Methoxycarbonyl-Substituted Analog

- Compound : Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate

- Synthetic Route: Prepared via palladium-catalyzed coupling (Pd(OAc)₂/BINAP) .

Modifications to the Piperazine Linker

Methylenyl-Bridged Analog

- Compound : Tert-butyl 4-((6-chloropyridin-3-yl)methyl)piperazine-1-carboxylate (CAS: 939986-35-3)

- Molecular Weight: 311.81 g/mol.

Carbonyl-Bridged Analog

Stability and Reactivity

- Chloro vs. Nitro Analogs : The chloro-substituted compound exhibits superior stability in simulated gastric fluid compared to nitro analogs, which undergo degradation under acidic conditions .

- Amino vs. Fluoro Analogs: The amino analog’s nucleophilicity facilitates rapid functionalization, whereas the fluoro analog’s inertness suits long-term stability in biological matrices .

Comparative Data Table

Biological Activity

Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate (CAS No. 633283-53-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), metabolic stability, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a 6-chloropyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 296.79 g/mol. The presence of the chloropyridine group is significant for its biological interactions.

Research indicates that compounds similar to this compound often target specific enzymes or receptors within biological systems. For instance, studies have shown that modifications in the piperazine structure can influence binding affinity and selectivity towards certain biological targets, such as kinases or neurotransmitter receptors .

Antiparasitic Activity

One notable area of investigation is the antiparasitic activity of this compound. In vitro studies have demonstrated that similar piperazine derivatives exhibit varying degrees of efficacy against parasites, with some showing promising results in inhibiting growth at low concentrations (EC50 values in the low micromolar range) . The structural modifications, such as the introduction of halogenated pyridines, were found to enhance potency while maintaining acceptable metabolic stability.

Pharmacokinetics and Metabolic Stability

The pharmacokinetic profile of this compound has been assessed through various assays to determine its metabolic stability. Compounds with higher lipophilicity often exhibit better absorption but may suffer from rapid metabolism. Studies suggest that this compound maintains moderate metabolic stability in human liver microsomes, which is crucial for its potential therapeutic applications .

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis has been conducted on related piperazine derivatives to elucidate the relationship between structural features and biological activity. Key findings include:

| Compound Modification | Effect on Activity (EC50) | Metabolic Stability |

|---|---|---|

| Addition of N-methyl group | Increased potency (EC50 = 0.064 μM) | Improved stability |

| Replacement of aromatic groups | Decreased activity | Variable stability |

| Introduction of polar functionalities | Enhanced solubility | Reduced metabolic stability |

These modifications highlight the delicate balance between lipophilicity, solubility, and metabolic stability that governs the efficacy of these compounds against targeted biological pathways .

Therapeutic Potential

The therapeutic implications of this compound are being explored in various contexts, including neurological disorders and infections caused by resistant parasites. The compound's ability to modulate specific pathways makes it a candidate for further development as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate, and how do reaction conditions influence yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, coupling tert-butyl piperazine-1-carboxylate with halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C using potassium carbonate as a base yields the product in ~80–91% after silica gel chromatography . Key variables include temperature, solvent polarity, and catalyst selection (e.g., Pd catalysts for Suzuki couplings) . Lower yields (<50%) may result from incomplete dehalogenation or side reactions; optimizing stoichiometry and reaction time is critical.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR : The tert-butyl group appears as a singlet at ~1.46 ppm (9H), while the piperazine protons resonate as broad multiplets between 3.0–3.8 ppm. The 6-chloropyridinyl moiety shows aromatic protons as doublets (e.g., δ 8.16 ppm, J = 5.1 Hz) .

- LCMS : The molecular ion [M+H]+ is observed at m/z 343.22 (C₁₃H₁₉BrN₄O₂), with fragmentation patterns confirming the loss of the tert-butoxycarbonyl (Boc) group (-100 Da) .

- X-ray crystallography : SHELX programs are widely used for structural validation, particularly for resolving steric hindrance in the piperazine-pyridine linkage .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, eye protection, and respiratory masks to avoid inhalation of fine particles .

- Storage : Store in a desiccator at 4°C to prevent hydrolysis of the Boc group.

- Toxicity : Limited acute toxicity data exist, but structurally similar piperazine derivatives show moderate irritancy. Use fume hoods for reactions involving volatile solvents (e.g., 1,4-dioxane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Yield discrepancies often arise from:

- Catalyst activity : Pd₂(dba)₃/Xantphos systems improve coupling efficiency compared to older Pd(PPh₃)₄ methods, reducing side products .

- Purification : Automated flash chromatography (e.g., hexane/EtOAc gradients) enhances recovery vs. manual methods. Low yields (<60%) may indicate unoptimized solvent ratios or column loading .

- Reaction monitoring : Use TLC (Rf ~0.4 in 4:1 hexane/EtOAc) or in situ LCMS to detect intermediates and adjust conditions dynamically .

Q. What strategies are effective for modifying the piperazine or pyridine moieties to enhance biological activity?

- Methodological Answer :

- Piperazine functionalization : Introduce alkyl or acyl groups via reductive amination (e.g., LiAlH₄ reduction) or amidation (HOAt/EDCI coupling) to modulate lipophilicity .

- Pyridine derivatization : Replace the 6-chloro substituent with boronate esters (e.g., Suzuki-Miyaura coupling) for further cross-coupling to aryl/heteroaryl groups .

- Biological targeting : Docking studies (e.g., with Bruton’s tyrosine kinase) suggest that sulfonamide or urea derivatives of the piperazine enhance binding affinity .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic or reactivity profiles?

- Methodological Answer :

- DFT calculations : Model the electron-withdrawing effect of the 6-chloro group on pyridine’s aromaticity, which influences nucleophilic attack sites .

- MD simulations : Predict interactions with biological targets (e.g., HIF prolyl-hydroxylase) by analyzing hydrogen bonding between the piperazine nitrogen and active-site residues .

- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogP ~2.5) and CYP450 inhibition risks due to the tertiary amine .

Q. What experimental designs are recommended for studying the compound’s role in efflux pump inhibition?

- Methodological Answer :

- In vitro assays : Use K. pneumoniae strains with overexpressed AcrAB-TolC pumps. Measure MIC reductions of co-administered antibiotics (e.g., erythromycin) to quantify potentiation .

- SAR analysis : Synthesize analogs with varied piperazine substituents (e.g., tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate) to correlate lipophilicity (clogP) with efflux inhibition .

- Mechanistic studies : Employ fluorescent probes (e.g., ethidium bromide accumulation assays) to confirm pump inhibition via real-time fluorescence microscopy .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for derivatives of this compound?

- Methodological Answer : Variations stem from:

- Assay conditions : Differences in bacterial strain virulence (e.g., Gram-negative vs. Gram-positive) or cell line origins (e.g., HEK293 vs. HeLa) alter potency readings .

- Stereochemical factors : Unresolved racemic mixtures in early studies may obscure enantiomer-specific activities. Use chiral HPLC to isolate isomers and retest .

- Solubility : Poor aqueous solubility of the Boc-protected form can lead to false negatives. Deprotect the piperazine (e.g., TFA treatment) to improve bioavailability in cell-based assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.